molecular formula C9H14N4O B10903908 (4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

(4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10903908
M. Wt: 194.23 g/mol
InChI Key: ZIOPELZNLOJHKY-UHFFFAOYSA-N
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Description

(4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone: is a chemical compound with the molecular formula C9H14N4O. This compound is characterized by a pyrazole ring substituted with an amino group and a methyl group, and a pyrrolidine ring attached to a methanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-amino-1-methyl-1H-pyrazole with pyrrolidine and a suitable methanone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity of the product. The final product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Corresponding oxides

    Reduction: Reduced derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Chemistry: In chemistry, (4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, (4-Amino-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone exhibits unique properties due to the presence of the pyrrolidine ring. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in specific applications. Additionally, the compound’s stability and reactivity profile differ from its analogs, providing distinct advantages in synthetic and industrial processes .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(4-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-12-8(7(10)6-11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3

InChI Key

ZIOPELZNLOJHKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N2CCCC2

Origin of Product

United States

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